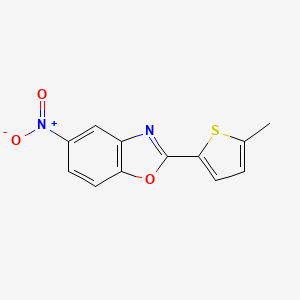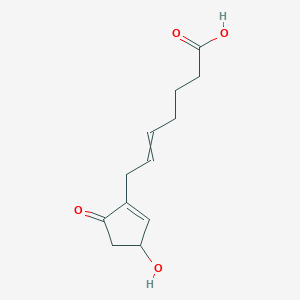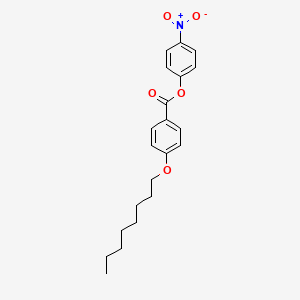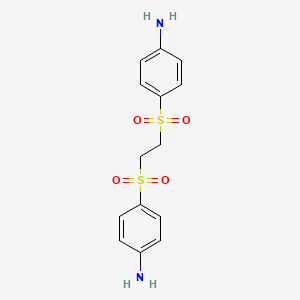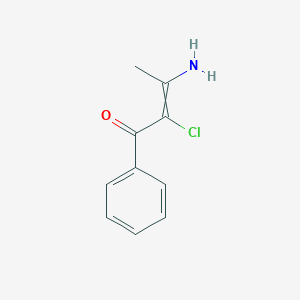
3-Amino-2-chloro-1-phenylbut-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Amino-2-chloro-1-phenylbut-2-en-1-one is an organic compound with the molecular formula C10H10ClNO It is characterized by the presence of an amino group, a chlorine atom, and a phenyl group attached to a butenone backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-2-chloro-1-phenylbut-2-en-1-one typically involves the condensation reaction of benzoylacetone with 4-chloroaniline. This reaction is catalyzed by a small amount of formic acid, which facilitates the formation of the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves optimizing the condensation reaction conditions to achieve high yields and purity. This may include controlling the temperature, reaction time, and the use of appropriate solvents and catalysts.
Analyse Des Réactions Chimiques
Types of Reactions: 3-Amino-2-chloro-1-phenylbut-2-en-1-one can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.
Condensation Reactions: The amino group can participate in condensation reactions with carbonyl compounds.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydroxide or potassium carbonate can be used.
Condensation Reactions: Acidic or basic catalysts are often employed.
Oxidation and Reduction Reactions: Common oxidizing agents include potassium permanganate, while reducing agents may include sodium borohydride.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various substituted derivatives, while condensation reactions can produce complex organic molecules with extended conjugation.
Applications De Recherche Scientifique
3-Amino-2-chloro-1-phenylbut-2-en-1-one has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is investigated for its potential pharmacological properties and as a precursor for drug development.
Material Science: It can be used in the synthesis of polymers and other advanced materials.
Biological Studies: The compound’s interactions with biological molecules are studied to understand its potential biological activity.
Mécanisme D'action
The mechanism of action of 3-Amino-2-chloro-1-phenylbut-2-en-1-one involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the phenyl and butenone moieties can participate in hydrophobic interactions. These interactions can influence the compound’s binding affinity and specificity towards its targets, affecting its overall biological activity.
Comparaison Avec Des Composés Similaires
(2Z)-3-Amino-1-phenylbut-2-en-1-one: This compound is structurally similar but lacks the chlorine atom.
4-Phenyl-3-buten-2-one: This compound has a similar butenone backbone but lacks the amino and chlorine groups.
Uniqueness: 3-Amino-2-chloro-1-phenylbut-2-en-1-one is unique due to the presence of both an amino group and a chlorine atom, which confer distinct chemical reactivity and potential biological activity. The combination of these functional groups allows for diverse chemical transformations and interactions with biological targets, making it a valuable compound in various fields of research.
Propriétés
Numéro CAS |
52264-97-8 |
|---|---|
Formule moléculaire |
C10H10ClNO |
Poids moléculaire |
195.64 g/mol |
Nom IUPAC |
3-amino-2-chloro-1-phenylbut-2-en-1-one |
InChI |
InChI=1S/C10H10ClNO/c1-7(12)9(11)10(13)8-5-3-2-4-6-8/h2-6H,12H2,1H3 |
Clé InChI |
LNGWDEJHJRHTSZ-UHFFFAOYSA-N |
SMILES canonique |
CC(=C(C(=O)C1=CC=CC=C1)Cl)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


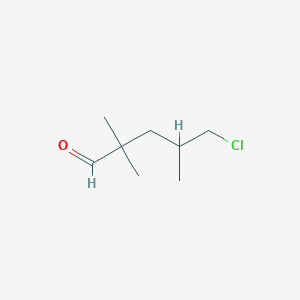
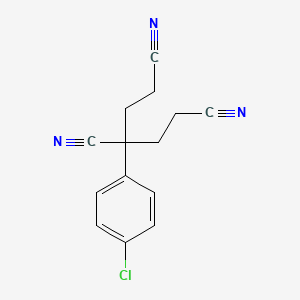


![2,2-Dichloro-1-[4-(octyloxy)phenyl]ethan-1-one](/img/structure/B14650189.png)
![[(Cyclohexylmethyl)selanyl]benzene](/img/structure/B14650194.png)

